molecular formula C10H11ClF3NO2 B3177492 Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride CAS No. 179811-81-5

Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride

Cat. No.: B3177492
CAS No.: 179811-81-5
M. Wt: 269.65
InChI Key: ONARFOVIGCASPJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride (CAS: 179811-81-5) is a fluorinated phenylglycine derivative with a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as Ziprasidone Hydrochloride EP Impurity-E (CAS: 1159977-04-4) . Its molecular formula is C₁₀H₁₀F₃NO₂·HCl, with a molecular weight of 277.65 g/mol. Key applications include its role in developing antipsychotic drugs and agrochemicals, owing to its stability and reactivity under acidic conditions .

Properties

IUPAC Name

methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONARFOVIGCASPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179811-81-5
Record name methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride
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Biological Activity

Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The presence of the amino acid derivative structure allows it to interact with various biological targets, influencing metabolic pathways and cellular processes .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can increase binding affinity and selectivity, potentially modulating the activity of these targets. Research indicates that compounds with similar structures often exhibit enhanced bioactivity due to their ability to interact with biological systems effectively.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. The compound may disrupt bacterial cell wall synthesis or other essential processes, leading to its potential use as an antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been explored for its ability to induce cytotoxic effects in various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest .

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, this compound demonstrated significant growth inhibition in A-431 and Jurkat cells. The IC50 values indicated that it was equipotent compared to standard anticancer drugs like doxorubicin .
  • Antimicrobial Efficacy : Another study focused on the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it displayed notable antibacterial effects, suggesting its potential as a therapeutic agent in treating infections .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently under investigation. Understanding these properties is crucial for determining the bioavailability and efficacy of the compound in clinical settings.

Data Tables

Biological Activity Study Reference Findings
Anticancer Activity Significant growth inhibition in A-431 and Jurkat cells; IC50 comparable to doxorubicin.
Antimicrobial EfficacyNotable antibacterial effects against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride serves as a valuable building block in drug development. Its structural characteristics allow for modifications that can lead to new therapeutic agents. The compound has been explored for:

  • Enzyme Inhibition : It exhibits potential inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in various pathological processes, including cancer metastasis and tissue remodeling.
  • Neurotransmitter Modulation : Preliminary studies indicate its possible interactions with neurotransmitter receptors, suggesting roles in neuropharmacology.

Antimicrobial and Anticancer Research

The compound has shown promise in antimicrobial and anticancer applications due to the enhanced bioactivity often associated with trifluoromethyl-substituted compounds. Research indicates that it may possess:

  • Antimicrobial Properties : Studies have demonstrated effectiveness against specific bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Activity : Investigations into its ability to induce apoptosis in cancer cells are ongoing, with initial findings suggesting a significant impact on tumor growth inhibition.

Protein Modification

This compound is recognized as a cell-permeable protein modifying agent capable of S-trifluoroacetylation. This modification can alter protein function and stability, facilitating studies on protein interactions and dynamics. Key applications include:

  • Studying Protein Functions : By modifying cysteine residues in proteins, researchers can investigate the role of specific amino acids in protein activity and interaction networks.

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on MMPs demonstrated that fluorinated compounds often exhibit enhanced potency compared to their non-fluorinated counterparts. The compound was found to inhibit MMP-1 with significantly improved efficacy, suggesting its potential as a therapeutic agent in conditions involving excessive MMP activity.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The presence of the trifluoromethyl group appears to enhance its interaction with cellular targets involved in apoptosis pathways, leading to increased cell death rates compared to standard treatments.

Summary of Applications

Application AreaKey Findings
Medicinal ChemistryPotential enzyme inhibitor; neurotransmitter modulator
Antimicrobial ResearchEffective against specific bacterial strains
Anticancer ResearchInduces apoptosis in cancer cells
Protein ModificationAlters protein function via S-trifluoroacetylation

Comparison with Similar Compounds

Substituent Position: Meta vs. Para vs. Ortho Trifluoromethyl Derivatives

The position of the -CF₃ group significantly impacts physicochemical properties and synthetic yields:

Compound Name Substituent Position Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]+ Source
Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate HCl Meta 277.65 N/A 274.0 (LCMS)
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate HCl Para 277.65 80.6 277.1
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate HCl Ortho 277.65 N/A N/A

Key Findings :

  • The para-substituted analog (17a in ) exhibits a higher synthesis yield (80.6%) compared to other positions, likely due to reduced steric hindrance during cyclization.
  • The meta-substituted target compound shows a lower LCMS [M+H]+ (274.0 vs. 277.1 in ), attributed to differences in ionization efficiency or structural rearrangements .

Fluorinated Phenylglycine Derivatives

Replacing the -CF₃ group with halogens or methyl groups alters solubility and bioactivity:

Compound Name Substituent Molecular Weight (g/mol) Purity (%) Application Source
Methyl 2-amino-2-(3-fluorophenyl)acetate HCl -F 219.65 ≥90 Antipsychotic intermediates
Methyl 2-amino-2-(3-chlorophenyl)acetate HCl -Cl 236.10 N/A Agrochemical synthesis
Methyl 2-amino-2-(3-methylphenyl)acetate HCl -CH₃ 207.65 N/A Small-molecule scaffolds

Key Findings :

  • Fluorine-substituted analogs (e.g., ) are prioritized in drug development due to enhanced metabolic stability and blood-brain barrier penetration.
  • Chlorine-substituted variants (e.g., ) are more lipophilic, making them suitable for agrochemical applications.

Amino Acid Esters with Complex Heterocycles

Incorporating heterocyclic moieties modifies pharmacological activity:

Compound Name Heterocycle Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]+ Source
Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate HCl Pyrazole 377.79 N/A N/A
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole 514.20 89.1 514.2

Key Findings :

  • Pyrazole- and thiazole-containing analogs (e.g., ) exhibit dual-acting receptor modulation, enhancing their utility in oncology and metabolic disease research.
  • Thiazole derivatives (e.g., 10f in ) achieve moderate yields (89.1%) due to multi-step synthesis complexity.

Key Findings :

  • The target compound’s stability in organic solvents facilitates its use in large-scale pharmaceutical synthesis .
  • Methoxy-substituted analogs (e.g., ) are hygroscopic, requiring stringent storage conditions.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves:

  • Starting Materials : 2-Amino-2-[3-(trifluoromethyl)phenyl]ethanol and methyl chloroformate.
  • Reaction Conditions : Use of a base (e.g., triethylamine) under controlled temperatures (0–25°C) to prevent side reactions.
  • Purification : Recrystallization from ethanol or chromatography to achieve >98% purity.
  • Key Considerations : Strict pH control and inert atmosphere (N₂/Ar) to avoid degradation of the trifluoromethyl group .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the ester group, aromatic protons, and trifluoromethyl substitution.
  • FT-IR : Peaks at ~1750 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (amine N-H).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H⁺] = 268.08).
  • X-ray Crystallography : For absolute configuration determination, if crystalline .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?

  • Methodological Answer :

  • Temperature Modulation : Gradual warming from 0°C to room temperature reduces side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Use : Pd/C or molecular sieves to trap moisture in esterification.
  • Analytical Monitoring : In-line HPLC or TLC to track reaction progress and identify impurities early .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. receptor binding).
  • Structural Analog Comparison : Test analogs with varying trifluoromethyl positions (e.g., 3-CF₃ vs. 4-CF₃) to isolate activity contributors.
  • Meta-Analysis : Cross-reference data with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. How does the trifluoromethyl group influence bioactivity compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Enhances metabolic stability and binding to hydrophobic enzyme pockets (e.g., IDO inhibitors).
  • Comparative Studies : Replace CF₃ with CH₃ or H to assess changes in IC₅₀ (e.g., 10-fold higher potency in CF₃ analogs).
  • Computational Modeling : DFT calculations to map electronic effects on receptor interactions .

Q. What strategies are effective in designing enzyme inhibition assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, proteases).
  • Assay Design : Use fluorescence-based (e.g., FRET) or colorimetric (e.g., NADH depletion) readouts.
  • Control Experiments : Include known inhibitors (e.g., 1-methyl-D-tryptophan for IDO) and counter-screens to rule off-target effects .

Comparative Structural Analysis

Structural Analog Key Differences Biological Impact
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate 4-Fluoro and 3-methyl substitutionReduced receptor selectivity vs. CF₃ analogs
Ethyl 3,3,3-trifluoroalaninate hydrochloride Ethyl ester vs. methyl esterAltered pharmacokinetics (e.g., longer t½)
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid CF₃ at ortho positionLower solubility and enzyme affinity

Data derived from comparative studies of trifluoromethylated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride
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Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride

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